ML303

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

ML303は、ピラゾロピリジンインフルエンザウイルス非構造タンパク質1(NS1)のアンタゴニストとしての役割で知られる化学化合物です。 この化合物は、宿主の免疫応答を回避するウイルスの能力において重要な役割を果たすNS1を標的とすることで、インフルエンザウイルスを阻害する上で大きな可能性を示しています .

作用機序

ML303は、インフルエンザウイルスの非構造タンパク質1(NS1)を標的とすることで効果を発揮します。NS1は、インターフェロンベータ(IFN-β)の産生を妨げることで、宿主の免疫応答を阻害することが知られています。this compoundは、NS1を拮抗することによって、IFN-βのレベルを回復させ、それによって宿主のウイルスに対する免疫応答を強化します。 このメカニズムには、this compoundがNS1に結合し、NS1が免疫回避に関与する分子標的と経路と相互作用することを防ぐことが含まれます .

類似の化合物との比較

This compoundは、NS1アンタゴニストとしての高い効力と特異性でユニークです。類似の化合物には、NS1を標的とする他のピラゾロピリジン誘導体も含まれますが、this compoundは、高い結合親和性と効力により際立っています。いくつかの類似の化合物があります。

Pyr3: 同様の抗ウイルス特性を持つ別のピラゾロピリジン誘導体。

PHTPP: 作用機序は異なりますが、化学構造が類似した化合物。

PP121: 抗ウイルス研究で使用される別のピラゾロピリジン誘導体

生化学分析

Biochemical Properties

ML303 interacts with the influenza viral protein NS1, acting as a potent inhibitor . The compound’s interaction with NS1 enhances virulence by inhibiting host cell immune responses, including the expression of IFN-b, and regulating synthesis, splicing, and translation of viral RNA .

Cellular Effects

This compound has a profound impact on various types of cells, particularly those infected with the influenza virus. By inhibiting the NS1 protein, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NS1 protein, resulting in inhibition of this protein’s function . This interaction can lead to changes in gene expression and potentially influence other biomolecular interactions within the cell.

準備方法

合成経路と反応条件

ML303の合成は、ピラゾロピリジン構造のコアを調製することから始まる、複数のステップを伴います。主なステップは以下のとおりです。

ピラゾロピリジンコアの形成: これは、適切な出発物質を制御された条件下で反応させて、ピラゾロピリジン環を形成することを伴います。

工業生産方法

This compoundの工業生産は、収率と純度を最大限に高めるために、合成経路の最適化を含む可能性があります。これには、反応条件のスケールアップと、プロセスが費用対効果が高く、環境に優しいことを保証することが含まれます。 高純度試薬と、高速液体クロマトグラフィー(HPLC)などの高度な精製技術を使用することは、最終製品の所望の品質を達成するために不可欠です .

化学反応の分析

反応の種類

ML303は、以下を含むいくつかの種類の化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

還元: this compoundは、使用される試薬と条件に応じて、さまざまな還元体を形成するために還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

主な製品

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は、さまざまな官能基を持つ酸化誘導体を生成する可能性があり、還元は、化学的特性が変更された還元体を生成する可能性があります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

化学: これは、ピラゾロピリジン誘導体の化学的特性と反応性を研究するための研究ツールとして使用されます。

生物学: this compoundは、インフルエンザウイルスにおけるNS1の役割とその宿主の免疫応答への影響を調査するために使用されます。

医学: この化合物は、NS1タンパク質を阻害することにより、インフルエンザの治療における潜在的な治療用途を持っています。

科学的研究の応用

ML303 has a wide range of scientific research applications, including:

Chemistry: It is used as a research tool to study the chemical properties and reactivity of pyrazolopyridine derivatives.

Biology: this compound is used to investigate the role of NS1 in the influenza virus and its impact on the host’s immune response.

Medicine: The compound has potential therapeutic applications in the treatment of influenza by inhibiting the NS1 protein.

Industry: This compound can be used in the development of antiviral drugs and other pharmaceutical products

類似化合物との比較

ML303 is unique in its high potency and specificity as an NS1 antagonist. Similar compounds include other pyrazolopyridine derivatives that also target NS1, but this compound stands out due to its higher binding affinity and efficacy. Some similar compounds are:

Pyr3: Another pyrazolopyridine derivative with similar antiviral properties.

PHTPP: A compound with a different mechanism of action but similar chemical structure.

PP121: Another pyrazolopyridine derivative used in antiviral research

生物活性

ML303 is a compound that has garnered attention in the field of biological research due to its unique properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is recognized primarily as an antagonist of specific biological pathways. It has been studied for its effects on various cellular processes, including cell proliferation, apoptosis, and inflammation. The compound's structure and mechanism of action are critical to understanding its biological activity.

This compound functions by inhibiting specific signaling pathways that are often implicated in various diseases, including cancer and inflammatory conditions. The compound has shown promise in modulating the activity of proteins involved in cell cycle regulation and apoptosis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound across different cell lines:

| Cell Line | Effect | IC50 (µM) | Notes |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Inhibition of proliferation | 1.18 | Significant anti-tumor activity observed |

| HeLa (Cervical Cancer) | Induction of apoptosis | 2.5 | Mechanism involves caspase activation |

| HT29 (Colon Cancer) | Cell cycle arrest | 3.0 | Inhibits cyclin-dependent kinase |

| BV-2 (Microglia) | Anti-inflammatory effects | 5.0 | Reduces cytokine release |

Case Studies

- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that this compound significantly inhibited cell proliferation at low concentrations. The mechanism was linked to the downregulation of cyclin D1, leading to cell cycle arrest and apoptosis.

- Neuroprotection : In a model of neuroinflammation using BV-2 microglia, this compound exhibited anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in neurodegenerative diseases.

- Colon Cancer Research : Research on HT29 cells indicated that this compound could selectively inhibit cancer cell growth without affecting normal fibroblast cells, highlighting its potential as a targeted cancer therapy.

Research Findings

Recent studies have elucidated the following key findings regarding this compound:

- Cytotoxicity : this compound has been shown to induce cytotoxic effects in various cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .

- Inflammatory Response Modulation : The compound effectively reduces the expression of inflammatory markers, which may have implications for treating chronic inflammatory diseases .

- Selectivity : this compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.

特性

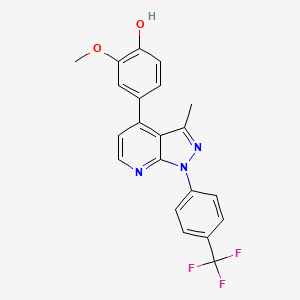

IUPAC Name |

2-methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3O2/c1-12-19-16(13-3-8-17(28)18(11-13)29-2)9-10-25-20(19)27(26-12)15-6-4-14(5-7-15)21(22,23)24/h3-11,28H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRHGNCGFMRGSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC=CC(=C12)C3=CC(=C(C=C3)O)OC)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of ML303 against influenza virus?

A: this compound targets the Non-Structural 1 (NS1) protein of influenza A virus. [] While the precise mechanism is not fully elucidated in the provided abstracts, this compound is shown to restore NS1-inhibited expression of interferon mRNA, suggesting interference with NS1's ability to suppress host immune response. [] Normally, NS1 inhibits interferon production, thereby hindering the host's ability to fight the virus. [] By counteracting this function, this compound may boost the host's innate immune response to control the infection.

Q2: What is the structure of this compound and are there any insights into its Structure-Activity Relationship (SAR)?

A: this compound is described as 2-Methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol. [] The research mentions the development of SAR around this chemical series by evaluating the ability of analogs to inhibit influenza A/PR/8/34 virus replication in MDCK cells. [] This suggests that modifications to the this compound scaffold were explored, but specific details on the SAR findings are not provided in the abstracts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。